molecular formula C6H8BrN3 B1433718 6-Bromo-n3-methylpyridine-3,4-diamine CAS No. 1218997-22-8

6-Bromo-n3-methylpyridine-3,4-diamine

Cat. No.: B1433718
CAS No.: 1218997-22-8
M. Wt: 202.05 g/mol
InChI Key: WTJXYGZHIVWLOS-UHFFFAOYSA-N
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Properties

IUPAC Name

6-bromo-3-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJXYGZHIVWLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218997-22-8
Record name 6-bromo-N3-methylpyridine-3,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-n3-methylpyridine-3,4-diamine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-n3-methylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The

Biological Activity

6-Bromo-n3-methylpyridine-3,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6H8BrN5
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 1218997-22-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the bromine atom and the amino groups enhances its reactivity and potential for binding to these targets.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Case Study : In a study examining its effects on rodent models, this compound demonstrated antidepressant-like properties in behavioral tests, suggesting its potential as a therapeutic agent for mood disorders.

3. Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed in vitro.

Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound Name Key Features Biological Activity
This compoundContains bromine and amino groupsSignificant neuropharmacological effects
5-Bromo-pyrimidine derivativesLacks methyl groupModerate cytotoxicity
Pyridine analogsVarying substituentsDiverse biological activities

The presence of both bromine and amino groups in this compound enhances its reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-n3-methylpyridine-3,4-diamine
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